molecular formula C20H23ClN2 B3085102 N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride CAS No. 115174-34-0

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride

Cat. No.: B3085102
CAS No.: 115174-34-0
M. Wt: 326.9 g/mol
InChI Key: HTAHYGLUIPCLDW-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a tetrahydrocarbazole derivative with a molecular formula of C₂₀H₂₂N₂·HCl (CID 2794174) . Its structure features a benzyl group attached to the primary amine at position 1 and a methyl substituent at position 6 of the carbazole core. The SMILES notation is CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4, and its InChIKey is QFDFWFMCDCUQNX-UHFFFAOYSA-N .

This compound belongs to a broader class of tetrahydrocarbazol-1-amine derivatives, which are studied for their diverse pharmacological activities, including modulation of calcium signaling, antimicrobial properties, and anticancer effects.

Properties

IUPAC Name

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2.ClH/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15;/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAHYGLUIPCLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride typically involves multiple steps, starting with the formation of the carbazole core. The process may include the following steps:

  • Formation of the Carbazole Core: This can be achieved through the cyclization of o-aminophenols with aldehydes or ketones.

  • Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions may use continuous flow reactors or other advanced techniques to ensure consistent quality.

Chemical Reactions Analysis

Catalytic Hydrogenolysis to Free Base

Formula VII undergoes catalytic hydrogenolysis to remove the 1-phenylethyl group, producing the free base (S)-pirlindole (Formula III) :

Parameter Conditions
CatalystPalladium on charcoal (Pd/C, 9 mol%) in methanol
Hydrogen pressure1.8–2.0 MPa
Temperature22°C
Reaction duration17 hours
Work-upNeutralization with ammonia solution, recrystallization in benzene

This step achieves high-purity crude product (>95%) without requiring basification, streamlining purification .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrochloric acid in ethanol :

Parameter Conditions
AcidHydrochloric acid (HCl)
SolventEthanol
ProcessDirect addition of HCl to free base solution
PurificationRecrystallization from ethanol/benzene mixtures

Alternative pharmaceutically acceptable salts include methanesulfonate, lactate, and citrate, synthesized via analogous acid-addition reactions .

Reaction Outcomes and Optimization

  • Purity : The hydrogenolysis step yields >95% pure (S)-pirlindole due to minimized byproduct formation .

  • Enantiomeric control : Chiral induction during cyclization ensures >99% enantiomeric excess (ee) in Formula VI, preserved through subsequent steps .

  • Scalability : The process is industrially viable, with cyclization and hydrogenolysis durations optimized for batch production .

Stability and Functional Group Reactivity

  • Amine group : The secondary amine in the hydrochloride salt exhibits limited nucleophilicity under physiological conditions, enhancing stability .

  • Aromatic system : The carbazole moiety remains inert under hydrogenolysis conditions, avoiding undesired reduction .

This synthesis pathway highlights the compound’s role as a key intermediate in producing enantiomerically pure pharmaceuticals, with optimized conditions ensuring efficiency and scalability .

Scientific Research Applications

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Biological Activity Key Findings Reference
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride - Benzyl (N1), - Methyl (C6) Under investigation; structural basis for mass spectrometry and conformational studies Predicted CCS values aid in analytical characterization
6-Bromo-N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride (C₂₀H₂₂BrClN₂) - Phenethyl (N1), - Bromo (C6) Stabilizes SOCE in Huntington’s disease (HD) models Attenuates SOCE in YAC128 MSNs; restores mitochondrial function
DMPCA (N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine) - 3,4-Dimethoxyphenethyl (N1), - Methyl (C6) Anti-bladder cancer activity Suppresses YAP1/TAZ signaling; reduces tumor growth in vitro and in vivo
(S)-6-Chloro-N-(1-(4-methoxyphenyl)ethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride - 4-Methoxyphenethyl (N1), - Chloro (C6) Inhibits divalent metal transporters (DMT1) Stereochemistry (S/R) impacts potency; R-configuration enhances activity
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride - Chloro (C6) Not explicitly reported; structural analog Demonstrates the role of halogen substituents in modulating physicochemical properties

Key Insights from Structure-Activity Relationship (SAR) Studies

Substituent Position and Type: Position 6: Methyl (target compound) and bromo (C₂₀H₂₂BrClN₂) substituents are tolerated in neurological and anticancer applications, whereas chloro () and fluoro (SAR studies) enhance antibacterial potency . Position 5/6: Difluoro substitution (e.g., compound 20 in SAR studies) increases antibacterial activity by ~5-fold compared to mono-substituted analogs .

Primary Amine Requirement: The primary amine at position 1 is critical for target engagement across applications. Des-amino analogs (e.g., compound 33) show reduced accumulation in bacterial models due to impaired porin-mediated transport .

Stereochemical Influence :

  • (R)-configuration in 6-chloro derivatives (e.g., (R)-26) enhances activity against DMT1 compared to (S)-isomers .

C-Ring Conformational Bias :

  • While the C-ring (positions 2,3,4) is dispensable for target binding, its presence improves conformational stability and resistance to efflux in bacterial models .

Pharmacological and Mechanistic Comparisons

  • Neurological Applications: C₂₀H₂₂BrClN₂ stabilizes store-operated calcium entry (SOCE) in Huntington’s disease models, normalizing calcium dysregulation in MSNs . The bromo and phenethyl groups may enhance blood-brain barrier penetration compared to the target compound’s benzyl group.
  • Anticancer Activity :
    • DMPCA’s 3,4-dimethoxyphenethyl group facilitates YAP1/TAZ inhibition, while the methyl at position 6 aligns with the target compound’s substituent, suggesting shared structural prerequisites for Hippo pathway modulation .
  • Antibacterial Applications: Fluorinated analogs (e.g., compound 20) exhibit EC₅₀ values in the nanomolar range against E. coli, driven by optimized hydrogen bonding and reduced steric hindrance .

Biological Activity

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, focusing on its anti-cancer properties, neuroprotective effects, and other pharmacological activities.

  • IUPAC Name : this compound
  • CAS Number : 115174-34-0
  • Molecular Formula : C20H22N2·HCl
  • Molecular Weight : 326.90 g/mol
  • Purity : 95% .

1. Anti-Cancer Activity

Research indicates that carbazole derivatives exhibit significant anti-cancer properties. This compound has been evaluated alongside other carbazole compounds for its efficacy against various cancer cell lines.

Table 1: Anti-Cancer Activity of Carbazole Derivatives

CompoundCell LineIC50 (nM)Reference
Compound ACalu1 (Lung)2.5
N-benzyl compoundHCT116 (Colon)TBDTBD
Compound BA549 (Lung)TBDTBD

In a study analyzing tetrahydrocarbazoles, it was found that certain derivatives showed moderate to good anti-proliferative activity against multiple cancer cell lines including human kidney adenocarcinoma and lung carcinoma cell lines .

2. Neuroprotective Effects

Carbazole derivatives are also being investigated for their neuroprotective properties. The structural features of this compound suggest potential interactions with neurotransmitter systems and neurotrophic factors.

Case Study: Neuroprotective Activity
A study demonstrated that certain carbazole derivatives could enhance neuronal survival in models of neurodegeneration by modulating oxidative stress and apoptosis pathways. While specific data for N-benzyl compound remains limited, related compounds have shown promising results in protecting neuronal cells from toxicity induced by beta-amyloid .

3. Antimicrobial Activity

Emerging data suggest that carbazole derivatives may possess antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or inhibit critical metabolic pathways.

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
N-benzyl compoundStaphylococcus aureusTBDTBD
Compound CE. coliTBDTBD

Preliminary studies indicate that carbazole derivatives can exhibit selective activity against Gram-positive bacteria, which may be relevant for treating infections caused by resistant strains .

Q & A

Q. Advanced

  • In vitro : Inhibition of YAP1/TAZ in bladder cancer cells via LATS kinase activation, measured by phospho-YAP1 immunoblotting .
  • In vivo : Xenograft models show reduced tumor growth in mice treated with DMPCA (a structural analog), validated by histopathology and RNA-seq of Hippo pathway targets .
  • Bacterial systems : E. coli strains with controlled outer membrane permeability evaluate compound accumulation and efflux pump interactions .

How does this compound modulate YAP1/TAZ signaling in cancer?

Advanced
The compound suppresses YAP1/TAZ by:

  • LATS kinase activation : Phosphorylates YAP1, promoting its cytoplasmic retention and proteasomal degradation .
  • Transcriptional repression : Reduces TEAD-YAP1 complex formation, validated via luciferase reporter assays and ChIP-seq .
    Contradictions in activity across cell lines are resolved by analyzing off-target effects (e.g., stress response activation) using RNA interference .

What analytical techniques characterize this compound's structure and interactions?

Q. Basic

  • X-ray crystallography : SHELX programs refine small-molecule structures and resolve hydrogen bonding patterns .
  • HR-MS : Confirms molecular weight (e.g., [M+Na]⁺ = 310.1314 in analogous derivatives) .
  • ORTEP-III : Visualizes thermal ellipsoids and puckering coordinates for ring conformation analysis .

How are computational strategies used to predict target affinity?

Q. Advanced

  • Virtual screening : Chemgauss4 scores prioritize lead molecules (e.g., ZINC00208549 with -10.32 score) based on hydrogen bond energy (-8.07 kJ/mol) and docking precision .
  • Graph set analysis : Maps hydrogen-bonding networks to predict crystal packing and solubility .

How are contradictions in biological data resolved across structural analogs?

Q. Advanced

  • SAR-driven hypothesis testing : Compare EC50 values in isogenic strains to isolate permeability vs. target engagement effects .
  • Off-target profiling : Use phospho-proteomics to identify unintended pathway activation (e.g., stress response in compound 4) .
  • Crystallographic validation : Resolve conformational discrepancies using Cremer-Pople puckering coordinates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
Reactant of Route 2
Reactant of Route 2
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride

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